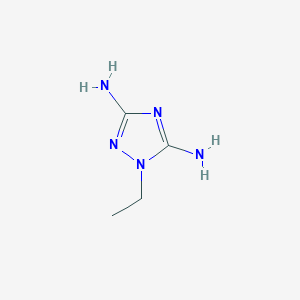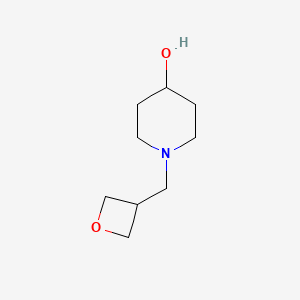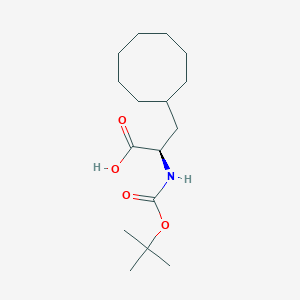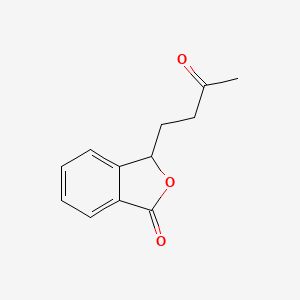
4,4'-(4,4'-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))dibenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(4,4’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))dibenzoic acid: is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a perfluorocyclopentene core, which is known for its stability and resistance to chemical reactions, making it a valuable component in advanced materials and chemical research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(4,4’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))dibenzoic acid typically involves multiple steps, starting with the preparation of the perfluorocyclopentene core. This core is then functionalized with thiophene groups through a series of reactions, including halogenation and coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzoic acid groups, converting them to alcohols or aldehydes.
Substitution: The perfluorocyclopentene core can participate in substitution reactions, where fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: The compound is used in the development of advanced materials, particularly in the field of organic electronics and photonics. Its unique structural properties make it suitable for use in light-emitting diodes (LEDs) and organic solar cells .
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound. Its stability and resistance to metabolic degradation make it a candidate for drug development, particularly in targeting specific molecular pathways .
Industry: In the industrial sector, the compound is used in the production of high-performance polymers and coatings. Its resistance to chemical and thermal degradation makes it valuable in applications requiring long-term stability .
作用機序
The mechanism of action of 4,4’-(4,4’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))dibenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The perfluorocyclopentene core provides a rigid framework that can influence the binding affinity and specificity of the compound. The thiophene and benzoic acid groups can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for its biological activity .
類似化合物との比較
3,3’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2-methylbenzo[b]thiophene): This compound shares a similar perfluorocyclopentene core but differs in the substitution pattern on the thiophene rings.
4,4’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-2-carbaldehyde): This compound has aldehyde groups instead of benzoic acid groups, leading to different chemical reactivity and applications.
Uniqueness: The uniqueness of 4,4’-(4,4’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))dibenzoic acid lies in its combination of a stable perfluorocyclopentene core with functional thiophene and benzoic acid groups. This combination provides a balance of stability and reactivity, making it suitable for a wide range of applications in materials science, chemistry, and biology .
特性
分子式 |
C29H18F6O4S2 |
|---|---|
分子量 |
608.6 g/mol |
IUPAC名 |
4-[4-[2-[5-(4-carboxyphenyl)-2-methylthiophen-3-yl]-3,3,4,4,5,5-hexafluorocyclopenten-1-yl]-5-methylthiophen-2-yl]benzoic acid |
InChI |
InChI=1S/C29H18F6O4S2/c1-13-19(11-21(40-13)15-3-7-17(8-4-15)25(36)37)23-24(28(32,33)29(34,35)27(23,30)31)20-12-22(41-14(20)2)16-5-9-18(10-6-16)26(38)39/h3-12H,1-2H3,(H,36,37)(H,38,39) |
InChIキー |
SFJKQDCKVHDXJM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(S1)C2=CC=C(C=C2)C(=O)O)C3=C(C(C(C3(F)F)(F)F)(F)F)C4=C(SC(=C4)C5=CC=C(C=C5)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


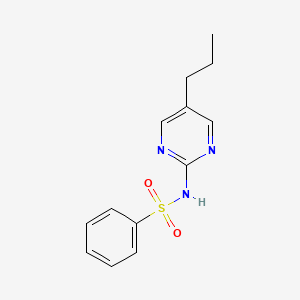

![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] propanoate](/img/structure/B12936419.png)
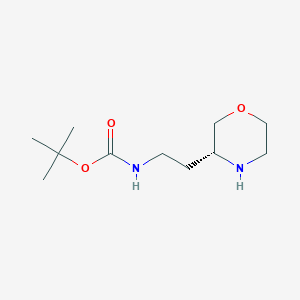


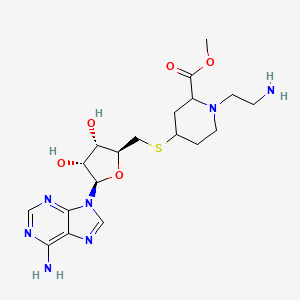
![1,4-Dihydro[1]benzopyrano[3,4-d]imidazole-2(3H)-thione](/img/structure/B12936457.png)
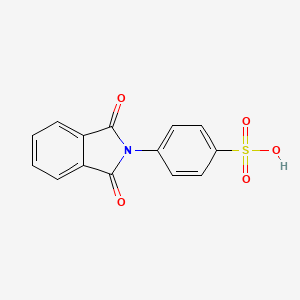
![1-{2-[(2-Nitrophenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B12936468.png)
